Ethyl 4-(ethylsulfanyl)-3-oxobutanoate
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Overview
Description
Ethyl 4-(ethylsulfanyl)-3-oxobutanoate is an organic compound with a molecular formula of C8H14O3S. This compound is characterized by the presence of an ethylsulfanyl group attached to a 3-oxobutanoate moiety. It is a versatile compound used in various chemical reactions and has significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(ethylsulfanyl)-3-oxobutanoate typically involves the reaction of ethyl acetoacetate with ethyl mercaptan in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism where the ethylsulfanyl group replaces the ethoxy group in ethyl acetoacetate.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(ethylsulfanyl)-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the 3-oxobutanoate moiety can be reduced to form alcohols.
Substitution: The ethylsulfanyl group can be substituted with other nucleophiles, such as amines or halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like ammonia (NH3) or sodium halides (NaX) can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Amines or halides.
Scientific Research Applications
Ethyl 4-(ethylsulfanyl)-3-oxobutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-(ethylsulfanyl)-3-oxobutanoate involves its interaction with specific molecular targets, such as enzymes. The ethylsulfanyl group can form covalent bonds with the active site of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, making the compound useful in the study of enzyme kinetics and drug development.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-oxobutanoate: Lacks the ethylsulfanyl group, making it less reactive in certain substitution reactions.
Methyl 4-(methylsulfanyl)-3-oxobutanoate: Similar structure but with methyl groups instead of ethyl groups, leading to different reactivity and properties.
Ethyl 4-(methylsulfanyl)-3-oxobutanoate: Similar structure but with a methylsulfanyl group, affecting its chemical behavior.
Uniqueness
Ethyl 4-(ethylsulfanyl)-3-oxobutanoate is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and various research applications.
Properties
Molecular Formula |
C8H14O3S |
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Molecular Weight |
190.26 g/mol |
IUPAC Name |
ethyl 4-ethylsulfanyl-3-oxobutanoate |
InChI |
InChI=1S/C8H14O3S/c1-3-11-8(10)5-7(9)6-12-4-2/h3-6H2,1-2H3 |
InChI Key |
UTENOVKBCBCNBB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)CSCC |
Origin of Product |
United States |
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